molecular formula C47H59N13O7 B10847452 c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2

c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2

Cat. No.: B10847452
M. Wt: 918.1 g/mol
InChI Key: AYKQERUAGGPJLP-WYLITWLFSA-N
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Description

The compound C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 is a synthetic peptide that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is a cyclic peptide that includes non-natural amino acids such as norleucine (Nle) and 2-naphthylalanine (D-Nal(2’)). It is known for its ability to interact with specific receptors in the body, making it a valuable tool in pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a resin.

    Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

    Cyclization: After the linear peptide is synthesized, cyclization is achieved by forming a peptide bond between the N-terminus and the C-terminus.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of high-throughput purification methods like preparative HPLC is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2: can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Mechanism of Action

The mechanism of action of C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 involves its interaction with specific receptors, such as melanocortin receptors. Upon binding, it can modulate receptor activity, leading to changes in intracellular signaling pathways. This modulation can result in various physiological effects, including analgesia, anti-inflammatory responses, and metabolic regulation .

Comparison with Similar Compounds

C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2: is unique due to its specific amino acid sequence and cyclic structure. Similar compounds include:

These compounds share some functional similarities but differ in their specific amino acid compositions and receptor affinities, highlighting the uniqueness of C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 .

Properties

Molecular Formula

C47H59N13O7

Molecular Weight

918.1 g/mol

IUPAC Name

(2S,5S,8R,11S,14S,17S)-2-butyl-11-[3-(diaminomethylideneamino)propyl]-5-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide

InChI

InChI=1S/C47H59N13O7/c1-2-3-12-35-42(63)60-39(23-31-25-51-26-54-31)46(67)58-37(21-27-15-16-28-9-4-5-10-29(28)20-27)44(65)57-36(14-8-19-52-47(49)50)43(64)59-38(22-30-24-53-33-13-7-6-11-32(30)33)45(66)56-34(41(48)62)17-18-40(61)55-35/h4-7,9-11,13,15-16,20,24-26,34-39,53H,2-3,8,12,14,17-19,21-23H2,1H3,(H2,48,62)(H,51,54)(H,55,61)(H,56,66)(H,57,65)(H,58,67)(H,59,64)(H,60,63)(H4,49,50,52)/t34-,35-,36-,37+,38-,39-/m0/s1

InChI Key

AYKQERUAGGPJLP-WYLITWLFSA-N

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6

Origin of Product

United States

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